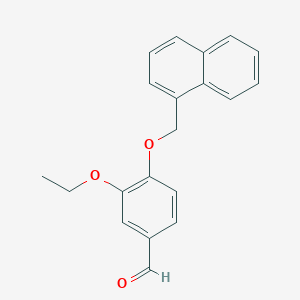

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-2-22-20-12-15(13-21)10-11-19(20)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWQOZITWKAABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and naphthalen-1-ylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the naphthalen-1-ylmethanol reacts with 3-ethoxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and naphthalen-1-ylmethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used.

Major Products

Oxidation: 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

Reduction: 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, making it valuable for creating derivatives with specific functionalities. For instance, the aldehyde group can be utilized for further functionalization through nucleophilic addition reactions.

Reactivity Profile

The compound exhibits a range of chemical reactivity:

- Oxidation: The aldehyde can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions: The ethoxy and naphthalen-1-ylmethoxy groups can undergo substitution reactions, allowing for the introduction of different functional groups.

Medicinal Chemistry

Potential Biological Activities

Research has indicated that 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde may possess various biological activities, including:

- Antimicrobial Properties: Studies have shown that related compounds exhibit activity against various bacterial strains.

- Anticancer Potential: Preliminary investigations suggest that this compound may inhibit tumor growth, making it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

In a study published in Nature Communications, derivatives of benzaldehyde were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the benzaldehyde structure could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound could be further explored in this context .

Material Science

Use in Specialty Chemicals

The compound is also utilized in the production of specialty chemicals. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics. For example, its inclusion in polymer matrices can improve thermal stability and mechanical strength.

Reactivity Summary

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | Potassium permanganate |

| Reduction | Alcohol | Sodium borohydride |

| Substitution | Various Substituted Derivatives | Amines, Thiols |

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous benzaldehyde derivatives to highlight substituent effects on reactivity, physical properties, and applications. Key examples include:

3-Ethoxy-4-(pentyloxy)benzaldehyde

- Structure : Ethoxy (3-position) and pentyloxy (4-position).

- Molecular Formula : C₁₄H₂₀O₃; MW : 236.31 g/mol .

- Comparison: The pentyloxy group is less sterically hindered and more lipophilic than the naphthylmethoxy group, leading to lower molecular weight (236.31 vs. Applications: Primarily used as an organic building block, whereas the naphthylmethoxy derivative is leveraged in complex syntheses (e.g., γ-lactones) due to its aromatic bulk .

4-(Benzyloxy)-3-hydroxybenzaldehyde

- Structure : Benzyloxy (4-position) and hydroxyl (3-position).

- Synthesis Yield : 30% via benzylation of 3,4-dihydroxybenzaldehyde .

- Comparison :

- The hydroxyl group in this compound increases polarity but reduces stability compared to the ethoxy group in 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde.

- Reactivity: The hydroxyl group allows for further functionalization (e.g., oxidation), while the ethoxy group in the target compound enhances electron donation and steric shielding .

3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

- Structure : Ethoxy (3-position) and propargyloxy (4-position).

- Similarity Score : 1.00 (structural similarity) .

- Comparison :

4-(Naphthalen-1-ylmethoxy)benzaldehyde

- Structure : Naphthylmethoxy (4-position); lacks the 3-ethoxy group.

- Applications : Intermediate in synthesizing hydroxy γ-lactones (e.g., Compound 3 in ) .

- Comparison :

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Efficiency : The naphthylmethoxy group in this compound requires multi-step synthesis but offers superior steric and electronic effects for asymmetric catalysis compared to simpler alkoxy analogs .

- Crystallography : Structural analysis using tools like SHELX is critical for characterizing such compounds, as their bulky substituents often lead to complex crystal packing.

- Biological Activity : Derivatives with naphthyl groups exhibit enhanced bioactivity due to improved hydrophobic interactions with target proteins, as seen in γ-lactone derivatives .

Biological Activity

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure consists of a benzaldehyde moiety linked to an ethoxy group and a naphthalenylmethoxy substituent. This unique arrangement may contribute to its biological activity, particularly its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : There is emerging evidence that it may inhibit cancer cell proliferation, although specific mechanisms are yet to be fully elucidated.

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Interaction with Enzymatic Pathways : The compound likely interacts with specific enzymes or receptors, altering their activity and leading to downstream effects on cell signaling pathways.

- Induction of Apoptosis : Initial findings indicate that it may promote programmed cell death in certain cancer cell lines, which is a critical mechanism for anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Antimicrobial Studies

In a study examining various benzaldehyde derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and how can purity be optimized during synthesis?

Answer: The synthesis typically involves nucleophilic substitution or Williamson ether synthesis to introduce the ethoxy and naphthalenylmethoxy groups onto the benzaldehyde core. A general method includes:

Etherification : React 3-ethoxy-4-hydroxybenzaldehyde with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- Primary Techniques :

- Conflict Resolution :

Advanced Research Questions

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed during X-ray structure determination of this compound?

Answer:

- Crystal Growth : Use slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) to improve crystal lattice formation.

- Data Collection : Optimize cooling (100 K) and exposure time to minimize radiation damage.

- Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered naphthyl groups and anisotropic displacement parameters .

- Validation : Use PLATON to check for missed symmetry or twinning, and ensure R-factor convergence below 5% .

Q. What strategies can resolve discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for electrophilic substitution reactions?

Answer:

- Methodological Adjustments :

- Re-optimize computational models with solvent effects (e.g., PCM for DCM) and dispersion corrections (e.g., D3-BJ).

- Validate transition states with intrinsic reaction coordinate (IRC) analysis.

- Experimental Calibration :

- Perform kinetic studies (e.g., UV-Vis monitoring) under controlled conditions (temperature, solvent polarity).

- Compare regioselectivity with analogous compounds (e.g., 3-ethoxy-4-methoxybenzaldehyde) to isolate steric/electronic contributions .

Q. How can analytical methods (e.g., LC-MS) be optimized to detect trace impurities or degradation products in this compound?

Answer:

- Sample Preparation :

- Instrumentation :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

Answer:

- Reproducibility Checks :

- Standardize assay conditions (pH, temperature, co-solvents) across labs.

- Use positive controls (e.g., known inhibitors) to calibrate activity thresholds.

- Mechanistic Studies :

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.